

4-(3-Cyanophenyl)butanoic Acid: Technical Profile & Synthesis Guide

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 4-(3-Cyanophenyl)butanoic acid

Cat. No.: B13619718

[Get Quote](#)

Abstract

4-(3-Cyanophenyl)butanoic acid (C₁₁H₁₁NO₂) is a functionalized arylalkanoic acid characterized by a butyric acid chain substituted at the 4-position with a meta-cyanophenyl group. Structurally derived from the HDAC inhibitor 4-phenylbutyric acid (4-PBA), this molecule serves as a critical building block in medicinal chemistry, particularly in the development of hydroxamic acid-based HDAC inhibitors and peptidomimetic drugs. This guide outlines its physiochemical properties, validated synthetic protocols, and application in drug discovery pipelines.

Chemical Identity & Physiochemical Properties

This compound is a meta-substituted derivative, distinct from its para isomer often found in liquid crystal synthesis. The nitrile group introduces a dipole and a handle for further functionalization (e.g., reduction to benzylamines or hydrolysis to dicarboxylic acids).

Table 1: Chemical Specifications

Property	Data
Chemical Name	4-(3-Cyanophenyl)butanoic acid
Synonyms	4-(m-Cyanophenyl)butyric acid; 3-Cyanophenylbutyric acid
Molecular Formula	C ₁₁ H ₁₁ NO ₂
Molecular Weight	189.21 g/mol
Precursor CAS	899350-32-4 (4-(3-Bromophenyl)butanoic acid)
Structure	HOOC-(CH ₂) ₃ -(C ₆ H ₄)-CN (meta)
Predicted pKa	4.76 (Carboxylic acid)
Predicted LogP	2.15 (Lipophilic, suitable for cell penetration)
Solubility	Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water.[1]
Appearance	White to off-white crystalline solid (recrystallized).

Synthetic Routes & Experimental Protocols

Since **4-(3-Cyanophenyl)butanoic acid** is often a custom-synthesized intermediate, the most robust route involves the palladium-catalyzed cyanation of the commercially available bromo-derivative.

Route A: Pd-Catalyzed Cyanation (Recommended)

This method avoids the use of toxic CuCN at high temperatures (Rosenmund-von Braun) and offers higher yields under milder conditions.

Reaction Scheme: 4-(3-Bromophenyl)butanoic acid + Zn(CN)₂ $\xrightarrow{[Pd(PPh_3)_4]}$ **4-(3-Cyanophenyl)butanoic acid**

Protocol:

- Reagents:

- Substrate: 4-(3-Bromophenyl)butanoic acid (1.0 equiv)[2]
- Source: Zinc Cyanide ($\text{Zn}(\text{CN})_2$, 0.6 equiv)
- Catalyst: Tetrakis(triphenylphosphine)palladium(0) ($\text{Pd}(\text{PPh}_3)_4$, 5 mol%)
- Solvent: DMF (Anhydrous, degassed)
- Procedure:
 - Charge a flame-dried Schlenk flask with the bromo-acid, $\text{Zn}(\text{CN})_2$, and Pd catalyst under Argon.
 - Add anhydrous DMF via syringe.
 - Heat the mixture to 85°C for 12–16 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.
 - Quench: Cool to room temperature. Dilute with EtOAc and wash with 2M NH_4OH (to remove Zinc salts) followed by brine.
 - Purification: Dry organic layer over Na_2SO_4 , concentrate, and purify via flash column chromatography (SiO_2 , Gradient: 0 → 5% MeOH in DCM).
- Yield: Typically 75–85%.

Route B: Heck Coupling (Alternative)

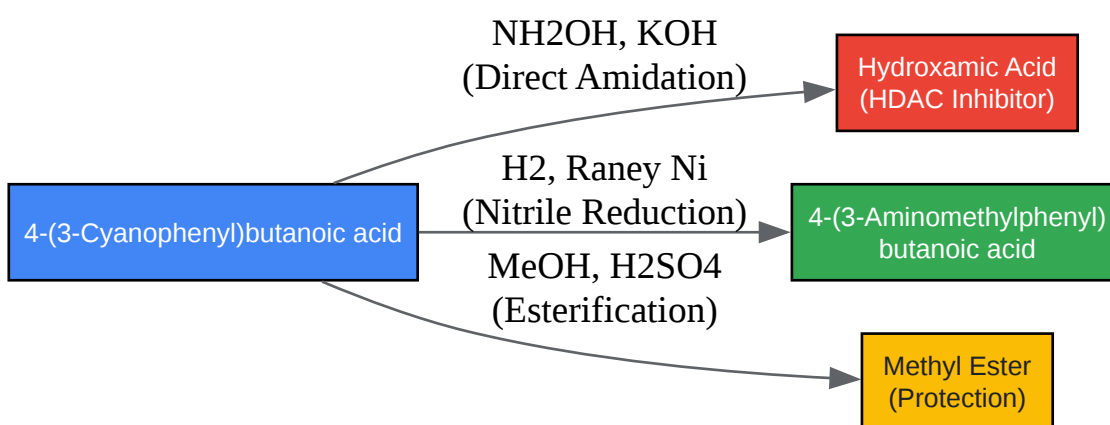
Utilizes 3-bromobenzonitrile and 3-butenic acid. Note that this route often produces a mixture of isomers (alkene migration) requiring hydrogenation.

Reaction Scheme: 3-Bromobenzonitrile + 3-Butenoic acid $\xrightarrow{[\text{Pd}(\text{OAc})_2, \text{P}(o\text{-tol})_3]}$ Alkenyl Intermediate $\xrightarrow{[\text{H}_2, \text{Pd/C}]}$ Product

Functional Group Transformations & Reactivity

The molecule contains two distinct reactive centers: the carboxylic acid and the nitrile.

Diagram 1: Functional Group Interconversion Map



[Click to download full resolution via product page](#)

Caption: Synthetic divergence from the core scaffold. The nitrile group is stable to standard esterification conditions but sensitive to strong hydride reductions.

Applications in Drug Discovery

1. HDAC Inhibitor Design

The 4-phenylbutyric acid (PBA) scaffold is a known Class I/II HDAC inhibitor (approved as a chemical chaperone). The introduction of a meta-cyano group alters the electronic properties of the phenyl ring (electron-withdrawing), potentially enhancing pi-stacking interactions within the HDAC active site channel.

- Mechanism: The carboxylic acid binds the Zinc ion (Zn²⁺) in the catalytic pocket (or is converted to a hydroxamic acid for higher potency).
- Selectivity: Meta-substitution often improves selectivity for HDAC6 or HDAC8 compared to the unsubstituted parent.

2. Linker Chemistry (PROTACs)

The nitrile group serves as a "masked" amine. Reduction yields a primary benzylamine, which can be conjugated to E3 ligase ligands (e.g., Thalidomide derivatives) to create PROTAC linkers with a defined chain length (C4 spacer).

Safety & Handling (MSDS Summary)

- Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).

- Nitrile Hazard: Metabolization may release cyanide ions; however, aryl nitriles are generally more stable than aliphatic nitriles. Treat with caution.
- Storage: Store at 2–8°C under inert atmosphere (Argon). Hygroscopic.
- Disposal: Incinerate in a chemical incinerator equipped with an afterburner and scrubber.

References

- ChemicalBook. (2024). 4-(3-Bromophenyl)butanoic acid CAS 899350-32-4 Entry.[1][2][3][4]
- National Institutes of Health (NIH). (2015). Amidation inhibitors 4-phenyl-3-butenoic acid and 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester are novel HDAC inhibitors. PubMed.
- Fisher Scientific. (2024). Safety Data Sheet: 4-(3-Bromophenyl)butanoic acid.
- Organic Syntheses. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Org.[5] Synth. 2018, 95, 276-297.
- PubChem. (2024). Compound Summary: 4-Phenylbutanoic acid (Analog Reference).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Chemscene ChemScene | 4-(3-Bromophenyl)butanoic acid | 1G | CS-W021989 | Fisher Scientific [fishersci.com]
- 3. calpaclab.com [calpaclab.com]
- 4. jk-sci.com [jk-sci.com]
- 5. CN102295579B - Synthesis process for (R)-4-cyano-3-hydroxybutyric acid ethyl ester - Google Patents [patents.google.com]

- To cite this document: BenchChem. [4-(3-Cyanophenyl)butanoic Acid: Technical Profile & Synthesis Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13619718/docs#4-3-cyanophenyl-butanoic-acid-technical-profile-synthesis-guide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)